

Spectroscopic data for methylenebis(chlorodimethyl)silane (NMR, IR, Mass Spec)

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Spectroscopic Data for Methylenebis(chlorodimethyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methylenebis(chlorodimethyl)silane. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data from closely related structures and predicted values based on established spectroscopic principles for organosilicon compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for methylenebis(chlorodimethyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy



| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|------------------|-----------------------------------|--------------|------------|
| ¹ H | ~ 0.4 | Singlet | Si-CH₃ |
| ~ 0.2 | Singlet | Si-CH2-Si | |
| 13C | ~ 4.0 | Quartet | Si-CH₃ |
| ~ -2.0 | Triplet | Si-CH2-Si | |
| ²⁹ Si | ~ 32 | - | Si |

Infrared (IR) Spectroscopy

| Predicted Absorption (cm ⁻¹) | Vibrational Mode | Intensity |
|------------------------------------------|--------------------------------|---------------|
| 2960 - 2900 | C-H stretch (in CH₃) | Medium |
| 1410 - 1400 | CH₃ asymmetric deformation | Medium |
| 1260 - 1250 | Si-CH₃ symmetric deformation | Strong |
| 1080 - 1040 | Si-CH ₂ -Si stretch | Strong, Sharp |
| 840 - 800 | Si-C stretch and CH₃ rock | Strong |
| 530 - 460 | Si-Cl stretch | Strong |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|-----|------------------------|-------------------------------------------------------------------|
| 185 | 100 | [M - CH ₃] ⁺ |
| 187 | 65 | [M - CH ₃] ⁺ (³⁷ Cl isotope) |
| 93 | 33 | [Si(CH ₃) ₂ Cl] ⁺ |
| 95 | 11 | [Si(CH ₃) ₂ ³⁷ Cl] ⁺ |
| 165 | 15 | [M - CI]+ |



Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of methylenebis(chlorodimethyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra of methylenebis(chlorodimethyl)silane.

Instrumentation:

• A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of methylenebis(chlorodimethyl)silane is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

¹³C{¹H} NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 250 ppm.
- Acquisition Time: 1-2 seconds.



- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

²⁹Si{¹H} NMR Acquisition:

- Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).
- Spectral Width: 400 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 10-20 seconds (due to the long T₁ of ²⁹Si).
- Number of Scans: 4096 or higher.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like tetramethylsilane (TMS) (for ²⁹Si).
- Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid methylenebis(chlorodimethyl)silane.

Instrumentation:

 FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.



 Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
 it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of methylenebis(chlorodimethyl)silane onto the center of the ATR crystal.

Data Acquisition:

- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 32-64.

Data Processing:

- The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- · Perform baseline correction if necessary.
- Label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of methylenebis(chlorodimethyl)silane.

Instrumentation:

• Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:



• Prepare a dilute solution of methylenebis(chlorodimethyl)silane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

GC Conditions:

- Injection Volume: 1 μL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Data Processing:

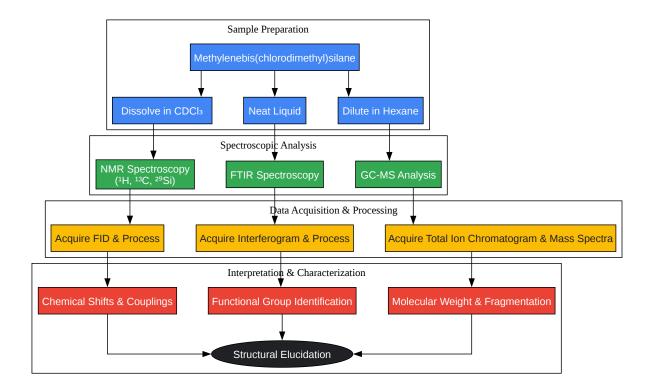
- Identify the chromatographic peak corresponding to methylenebis(chlorodimethyl)silane.
- Extract the mass spectrum for this peak.



- Identify the molecular ion peak and major fragment ions.
- Analyze the isotopic pattern for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of methylenebis(chlorodimethyl)silane.





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Caption: Workflow for the spectroscopic analysis of methylenebis(chlorodimethyl)silane.

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